4-(3-Methoxyphenyl)sulfanylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methoxyphenyl)sulfanylpyridine is an organic compound characterized by a pyridine ring substituted with a 3-methoxyphenyl group and a sulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxyphenyl)sulfanylpyridine typically involves the reaction of 3-methoxythiophenol with 4-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Methoxyphenyl)sulfanylpyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura coupling.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
4-(3-Methoxyphenyl)sulfanylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)sulfanylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, while the methoxy group can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 4-(4-Methoxyphenyl)sulfanylpyridine
- 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines
Comparison: 4-(3-Methoxyphenyl)sulfanylpyridine is unique due to the position of the methoxy group on the phenyl ring, which can influence its reactivity and binding properties. Compared to 4-(4-Methoxyphenyl)sulfanylpyridine, the 3-methoxy derivative may exhibit different electronic and steric effects, leading to variations in its chemical behavior and biological activity .
Properties
CAS No. |
646511-35-5 |
---|---|
Molecular Formula |
C12H11NOS |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)sulfanylpyridine |
InChI |
InChI=1S/C12H11NOS/c1-14-10-3-2-4-12(9-10)15-11-5-7-13-8-6-11/h2-9H,1H3 |
InChI Key |
BEEUFMRPMBNRFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.